2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- In Vitro Studies : A metallacyclic maltol-tethered organometallic Ir(III) half-sandwich complex, analogous to ruthenium anticancer complexes, was synthesized. It was evaluated for its in vitro antiproliferative activity against various human cancer cell lines .
- Design and Evaluation : Hydroxypyridinone derivatives, including this compound, were designed and synthesized. Among them, this compound exhibited potent antioxidant activity with an IC50 value of 0.789 μM .
Anticancer Research
Antioxidant Properties
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have been used to prepare antitubercular agents acting through inhibition of dna gyrase b .
Mode of Action
It’s worth noting that similar compounds have been reported to inhibit dna gyrase b, an enzyme involved in dna replication .
Biochemical Pathways
The inhibition of dna gyrase b can disrupt dna replication, affecting the growth and proliferation of cells .
Result of Action
The inhibition of dna gyrase b can potentially lead to the disruption of dna replication, affecting the growth and proliferation of cells .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid involves the condensation of 2-methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde with glycine in the presence of a suitable catalyst, followed by oxidation of the resulting product to yield the desired compound.", "Starting Materials": [ "2-methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde", "Glycine", "Catalyst", "Oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 2-methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde with glycine in the presence of a suitable catalyst to yield the corresponding imine intermediate.", "Step 2: Reduction of the imine intermediate to the corresponding amine intermediate.", "Step 3: Oxidation of the amine intermediate to yield 2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid." ] } | |
CAS RN |
98491-85-1 |
Product Name |
2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid |
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.